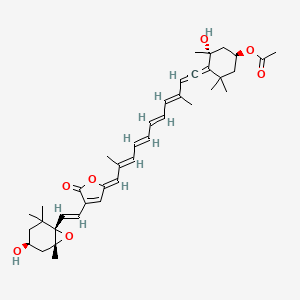

Peridinin

Description

Structure

2D Structure

3D Structure

Propriétés

InChI |

InChI=1S/C39H50O7/c1-26(16-17-33-35(4,5)24-32(44-28(3)40)25-37(33,8)43)14-12-10-11-13-15-27(2)20-31-21-29(34(42)45-31)18-19-39-36(6,7)22-30(41)23-38(39,9)46-39/h10-16,18-21,30,32,41,43H,22-25H2,1-9H3/b12-10+,13-11+,19-18+,26-14+,27-15+,31-20-/t17?,30-,32-,37+,38+,39-/m0/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYRDHEJRPVSJFM-VSWVFQEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=CC=C(C)C=C1C=C(C(=O)O1)C=CC23C(CC(CC2(O3)C)O)(C)C)C=C=C4C(CC(CC4(C)O)OC(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C\C=C(/C)\C=C/1\C=C(C(=O)O1)/C=C/[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C)/C=C=C4[C@](C[C@H](CC4(C)C)OC(=O)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H50O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20903948 | |

| Record name | Peridinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20903948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

630.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33281-81-1 | |

| Record name | Peridinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033281811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peridinin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03001 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Peridinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20903948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Biology and Molecular Architecture of Peridinin Containing Complexes

Peridinin-Chlorophyll-a-Proteins (PCPs)

This compound-Chlorophyll-a-Proteins (PCPs) are soluble light-harvesting complexes found in the thylakoid lumen of photosynthetic dinoflagellates. They are distinguished by having carotenoid pigments, specifically this compound, as the primary light-harvesting component, often outnumbering the chlorophylls (B1240455). pnas.orgnih.govpnas.org This contrasts with most other antenna systems where chlorophylls are the dominant light absorbers. pnas.orgroyalsocietypublishing.org PCPs efficiently capture light in the blue-green region of the spectrum (470 to 550 nm), a range less accessible to chlorophyll (B73375) alone, and transfer the absorbed energy to chlorophyll a with high efficiency. pnas.orgwikipedia.orgresearchgate.net

Structural Diversity and Subunit Organization of PCPs

PCPs exhibit structural diversity across different dinoflagellate species and even within the same organism, with variations in protein length, pigment content, and spectroscopic properties. wikipedia.orgresearchgate.netnih.govmdpi.com Two main forms have been identified: a homodimeric form with monomers around 15 kDa and a monomeric form around 32-35 kDa, believed to have evolved through gene duplication. wikipedia.orgnih.gov

The most extensively studied PCP is the main form from Amphidinium carterae (MFPCP). acs.orgnih.gov This complex exists as a trimer in its biologically functional state. pnas.orgwikipedia.orgresearchgate.net Each monomeric subunit of the trimer, approximately 32 kDa, consists of two pseudosymmetrical domains, each containing an eight-helix segment. pnas.orgwikipedia.orgresearchgate.net These domains wrap around a central cavity where pigments and lipids are bound. wikipedia.org

The gene encoding PCP is often found in high copy numbers and arranged in tandem arrays in the dinoflagellate genome, suggesting a mechanism for high expression levels. nih.gov

Here is a summary of PCP subunit organization and pigment stoichiometry:

| PCP Form (Species) | Subunit Organization | Monomer Size (kDa) | This compound:Chlorophyll a Ratio (per monomer) | Notes | Source(s) |

| Main Form (Amphidinium carterae) | Trimer | ~32 | 8:2 (4:1 per domain) | Most studied form | pnas.orgwikipedia.orgnih.govresearchgate.net |

| High-Salt Form (Amphidinium carterae) | Monomer | ~32 | 6:2 (variable per domain) | Pigment composition differs from MFPCP | acs.orgvirginia.edu |

| Symbiodinium sp. CS-156 | Monomer | 32.7 | Not explicitly stated, but likely high Per:Chl | Gene organized in tandem arrays | nih.gov |

| Symbiodinium tridacnidorum CS-73 | Monomer | 17.3 | Not explicitly stated | Short form, homodimeric origin suggested | mdpi.com |

| Gonyaulax polyedra | Monomer | 32 | Not explicitly stated | High gene copy number | nih.gov |

High-Resolution Structural Determination of this compound within PCPs (e.g., X-ray Crystallography)

High-resolution structural determination, particularly through X-ray crystallography, has been instrumental in understanding the precise arrangement of this compound within PCP complexes. The crystal structure of the soluble PCP complex from Amphidinium carterae was first solved in 1997 at 2.0 Å resolution, revealing a novel protein fold unique among known proteins at the time. wikipedia.orgrcsb.org This structure provided the first detailed view of how this compound molecules are bound within the protein scaffold.

Subsequent studies have refined the resolution of PCP structures. For instance, the structure of MFPCP has been determined at 2.0 Å and more recently at 1.35 Å and 1.15 Å resolutions. nih.govacs.orgnih.govrcsb.org The structure of HSPCP from A. carterae has been determined at 2.1 Å resolution. acs.org High-resolution structures of in vitro reconstituted PCP complexes have also been obtained, reaching resolutions better than 1.5 Å. pnas.orgnih.gov These structures confirm the typical stoichiometry of four this compound molecules surrounding one chlorophyll a molecule within each domain of the protein subunit. pnas.orgnih.govwikipedia.org

X-ray crystallography data confirms that the protein forms a boat or cradle-shaped molecule with a central cavity where pigments and lipids are bound. wikipedia.org The pseudosymmetrical arrangement of the protein domains is reflected in the organization of the pigments. pnas.orgwikipedia.orgresearchgate.netrcsb.org

Pigment-Protein Interactions and this compound Spatial Arrangement within PCPs

The protein environment in PCP provides distinctive surroundings for the bound pigment molecules, influencing their spectral properties and interactions. pnas.orgnih.govnih.gov this compound molecules are clustered around the chlorophyll a molecules within the hydrophobic cavity of the protein. wikipedia.orgresearchgate.netrcsb.org The spatial arrangement of peridinins relative to chlorophyll a is crucial for efficient excitation energy transfer. wikipedia.orgvirginia.eduicm.edu.pl

Typically, each chlorophyll a molecule is surrounded by four this compound molecules within a domain of the PCP subunit. pnas.orgnih.govwikipedia.org This arrangement facilitates energy transfer from the peridinins, which absorb blue-green light, to the chlorophyll a. wikipedia.orgvirginia.edu The conjugated chains of the this compound molecules are in van der Waals contact with the chlorophyll molecule. researchgate.netrcsb.org

Specific amino acid residues in the protein scaffold interact with the this compound and chlorophyll molecules, contributing to their precise positioning and tuning their electronic properties. For example, conserved histidine residues (His-66 and His-229 in A. carterae) are positioned to hydrogen bond with a water molecule coordinated to the magnesium ion in the chlorophyll a tetrapyrrole ring, helping to orient the chlorophyll. virginia.edu Non-polar residues in the protein's interior are in close proximity to the non-polar regions of the this compound molecules. virginia.edu

Studies have indicated that the specific environment around each this compound molecule within the protein can lead to overlapping spectral line shapes, suggesting different functional roles for individual peridinins. pnas.orgnih.govnih.gov One particular this compound, often denoted as Per-614 in A. carterae PCP, is hypothesized to have the strongest electronic interaction with the central chlorophyll a and is well-positioned to efficiently quench the chlorophyll triplet state. pnas.orgnih.govnih.govox.ac.ukresearchgate.net The arrangement of the chlorophyll a - Per-614 pair is highly conserved across different native PCP structures. researchgate.net

The protein scaffold also influences the spectral tuning of the pigments. For instance, variations in the protein sequence between MFPCP and HSPCP from A. carterae lead to small differences in pigment arrangement and spectral tuning mechanisms. acs.org Analysis suggests that macrocycle geometry distortion of chlorophylls, rather than purely electrostatic effects, may contribute to the observed energetic splitting of the chlorophyll a Qy bands. acs.org

Conformational Dynamics of this compound in its Protein Environment

The protein environment is not static, and the conformational dynamics of this compound within PCP play a role in its function. While ultrafast dynamics related to energy transfer are well-studied, slower protein dynamics on millisecond and second timescales also occur. nih.gov

Studies using single-molecule spectroscopy have investigated the dynamics of individual PCP monomers in solution. nih.gov These experiments have revealed reversible spectral shifts in the this compound emission that are dependent on light intensity, suggesting light-induced protein conformational changes. nih.gov These conformational changes are distinct from those leading to chlorophyll quenching. nih.gov

Molecular dynamics simulations have been employed to explore the conformational dynamics of this compound chromophores within PCP. These simulations indicate that the flexibility of individual this compound molecules is not uniform, with some chromophores exhibiting slightly higher internal conformational changes than others. chemrxiv.orgicm.edu.pl For example, Per-611 has been observed to show slightly higher internal conformational changes in simulations. icm.edu.pl The magnitude of site energy fluctuations of individual and coupled chromophores within PCP is significant, which is important for understanding experimental spectra and the energy transfer mechanism. acs.org

The protein scaffold imposes strained conformations on the this compound molecules, which, along with the electronic effects of their carbonyl substitution, contribute to the unique photophysical properties of this compound in PCP. researchgate.net

Other this compound-Binding Protein Complexes (e.g., Chlorophyll a-Chlorophyll c2-Peridinin-Protein Complex)

While PCPs are the major water-soluble this compound-containing light-harvesting complexes in dinoflagellates, this compound is also found in other protein complexes. The chlorophyll a-chlorophyll c2-peridinin-protein complex (acpPC) is a membrane-bound light-harvesting complex found in the thylakoid membrane of dinoflagellates. researchgate.netresearchgate.netpnas.org

The acpPC complex, unlike the soluble PCP, is associated with Photosystem I (PSI) and Photosystem II (PSII). pnas.org It utilizes this compound and chlorophyll c2 as primary light-harvesting pigments, in addition to chlorophyll a. researchgate.net Structural studies of PSI-acpPC supercomplexes from dinoflagellates have been conducted using cryo-electron microscopy, revealing the organization of acpPC within these larger photosynthetic structures. pnas.org These studies show the presence of chlorophylls a, chlorophylls c, peridinins, and other carotenoids like diadinoxanthin (B97544) and dinoxanthin within the acpPC complexes associated with PSI. pnas.org

The presence of both soluble PCPs and membrane-bound acpPCs, both utilizing this compound for light harvesting, highlights the importance of this carotenoid in the photosynthetic strategies of dinoflagellates, allowing them to efficiently capture light in the blue-green spectral region prevalent in their aquatic environments. royalsocietypublishing.orgresearchgate.netpnas.org

Advanced Spectroscopic Characterization of Peridinin Electronic and Vibrational States

Electronic State Dynamics of Peridinin

The electronic structure of this compound is characterized by a set of low-lying singlet excited states, including the optically allowed S₂ (1¹Bᵤ⁺-like) state, the optically forbidden S₁ (2¹A₉⁻-like) state, and a pivotal intramolecular charge transfer (ICT) state. The dynamics between these states dictate the efficiency of energy transfer.

The S₂ state is the bright state, strongly absorbing light in the blue-green region of the spectrum, while the S₁ state is a dark state, with a forbidden transition from the ground state (S₀). Upon photoexcitation to the S₂ state, this compound undergoes extremely rapid internal conversion to the S₁ state. Two-photon excitation spectra have helped to locate the origins of these states, revealing a lowest-excited ¹A₉⁻-like state (S₁) and a ¹Bᵤ⁺-like S₂ state. In the this compound-Chlorophyll-a-Protein (PCP) complex, the S₂ state of this compound is coupled to the Qₓ and Qᵧ states of chlorophyll-a, which appear as cross peaks in two-dimensional electronic spectra. acs.org

The energy levels of these states can be influenced by the surrounding environment. For instance, quantum computations have shown that charged amino acid residues within 8 Å of the this compound molecule can cause spectral shifts. nih.gov The S₂ state is not simply a single level but can form delocalized excitonic states when multiple this compound molecules are in close proximity, such as in the PCP complex.

A key feature of this compound's electronic structure is the presence of an Intramolecular Charge Transfer (ICT) state. This state arises due to the asymmetry in this compound's molecular structure, which includes carbonyl groups. The ICT state is characterized by a significant shift of electron density across the polyene chain upon excitation, leading to a large dipole moment. Its existence and properties are highly sensitive to the polarity of the environment.

The lifetime of this compound's lowest excited state is strongly dependent on solvent polarity, a behavior attributed to the influence of the ICT state. In polar solvents, the ICT state is stabilized, and its lifetime decreases. Femtosecond transient absorption spectroscopy has been a key technique in revealing the dynamics of the ICT state, which is often strongly coupled with the S₁ state, forming a collective S₁/ICT state. researchgate.net This S₁/ICT state is considered the primary donor for the main energy transfer channel to chlorophyll (B73375) in the PCP complex. The ICT character enhances the transition dipole moment of the S₁ state, which facilitates efficient energy transfer. researchgate.net Dispersed pump-dump-probe and pump-repump-probe spectroscopies have been used to spectrally characterize the ICT state by selectively removing its contribution from broad excited-state absorption signals. nih.gov

Following excitation to the S₂ state, a cascade of ultrafast events occurs within femtoseconds to picoseconds. A consistent model suggests that after optical excitation, the S₁ excited-state absorption forms in an astonishingly fast 24 femtoseconds. acs.org This ultrafast process is thought to occur via a conical intersection between the S₂ and S₁ potential energy surfaces. acs.org

Several competing relaxation pathways exist from the initially excited S₂ state:

Internal Conversion (IC): Ultrafast internal conversion from S₂ to the lower-lying S₁/ICT state is a dominant pathway. Kinetic data show components faster than 130 fs. nih.gov

Energy Transfer from S₂: A significant fraction of the excitation energy (estimated between 25-50%) can be transferred directly from the this compound S₂ state to chlorophyll-a. nih.gov This pathway, previously unconfirmed, is critical for rapid interchromophoric transfer and has been identified using two-dimensional electronic spectroscopy. acs.orgosti.gov

Energy Transfer from S₁/ICT: The populated S₁/ICT state serves as the donor for the primary, albeit slower, energy transfer pathway to chlorophyll-a, occurring on a timescale of approximately 2-3 picoseconds. nih.gov

The table below summarizes the key kinetic parameters associated with the excited states of this compound.

| Process | Timescale | Technique(s) Used |

| S₂ → S₁ Internal Conversion | < 130 fs; ~24 fs | Femtosecond Transient Absorption; 2D Electronic Spectroscopy |

| S₂ → Chlorophyll-a Energy Transfer | Ultrafast (< 1 ps) | Polarized Transient Absorption; 2D Electronic Spectroscopy |

| S₁/ICT → Chlorophyll-a Energy Transfer | ~2.0 - 2.3 ps | Femtosecond Transient Absorption; Polarized Transient Absorption |

| S₁/ICT State Lifetime (in PCP) | ~2.5 - 2.7 ps | Femtosecond Transient Absorption |

Vibrational Spectroscopy of this compound and its Environment

Vibrational spectroscopy techniques, such as Raman and infrared (IR) spectroscopy, provide detailed information about the molecular structure of this compound in its ground and excited states and its interactions with the local environment.

The vibrational spectrum of this compound is dominated by features characteristic of carotenoids, including strong bands corresponding to C=C (ν₁) and C-C (ν₂) stretching modes of the polyene chain. A particularly useful vibrational probe is the stretching mode of the lactonic C=O group, which is a unique feature of this compound. The frequency of this C=O stretch is highly sensitive to the polarity of the environment and its hydrogen-bonding interactions.

Resonance Raman spectroscopy has revealed a Fermi resonance in this compound, which arises from the coupling between the lactonic C=O stretching mode and an overtone of a C-H wagging mode in the lactone ring. The intensity and splitting of the bands resulting from this Fermi resonance are sensitive to small changes in solvent polarity, providing a spectroscopic tool to distinguish between this compound molecules in different environments within a protein.

Femtosecond transient infrared and stimulated Raman spectroscopies have been employed to track the excited-state dynamics. These techniques can monitor the relaxation pathway from the S₂ state through the S₁ and ICT states by observing characteristic changes in the C=C stretching region, reflecting variations in the single/double carbon bond character upon electronic excitation and charge transfer.

The table below lists some key vibrational bands of this compound.

| Wavenumber (cm⁻¹) | Assignment | Spectroscopic Method | Notes |

| ~1745 - 1750 | Lactone C=O Stretch | IR, Raman | Highly sensitive to environment polarity and hydrogen bonding. |

| ~1525 | C=C Stretch (ν₁) | Raman | Characteristic strong band for carotenoids. |

| ~1159 | C-C Stretch (ν₂) | Raman | Another characteristic strong band. |

| ~1630 | C=C Stretch (Excited State) | Transient 2D-IR | Observed in the excited state, indicating geometry changes. |

Magnetic Resonance Spectroscopy (e.g., EPR, PELDOR) in this compound Systems

Magnetic resonance techniques, particularly those sensitive to unpaired electrons like Electron Paramagnetic Resonance (EPR), are powerful tools for studying the triplet states of pigments, which play a vital role in photoprotection. In the context of this compound, these methods have been used extensively to study the this compound-chlorophyll-protein (PCP) complex.

When chlorophyll-a absorbs excess light energy, it can transition to a long-lived triplet state, which can react with molecular oxygen to produce damaging singlet oxygen. This compound efficiently quenches this chlorophyll triplet state via triplet-triplet energy transfer.

Time-resolved EPR (TR-EPR) has been used to identify the specific this compound molecules involved in this quenching process. By analyzing the spin polarization transfer from the chlorophyll triplet donor to the this compound acceptor, researchers have determined that the this compound-chlorophyll pair with the shortest center-to-center distance is directly involved in the energy transfer.

Pulsed Electron-Electron Double Resonance (PELDOR), also known as DEER, has been applied to measure distances within the PCP complex. By measuring the dipolar coupling between the light-induced this compound triplet state and a nitroxide spin label introduced at a specific site on the protein, PELDOR experiments have allowed for the precise assignment of the triplet state to a single, specific this compound molecule within the pigment cluster. Further details about the local environment of the triplet-state this compound have been obtained from Electron Nuclear Double Resonance (ENDOR) spectroscopy, which measures hyperfine couplings between the unpaired electrons and nearby nuclear spins.

The table below summarizes key magnetic resonance parameters for the this compound triplet state in the PCP complex.

| Parameter | Value / Observation | Technique(s) | Significance |

| Triplet State Localization | Localized on one specific this compound per subcluster | TR-EPR, PELDOR | Identifies the specific molecule responsible for photoprotection. |

| Zero Field Splitting (ZFS) | Sensitive to local distortions of the conjugated chain | ODMR, EPR | Provides information on the electronic structure of the triplet state. |

| Hyperfine Splitting (aiso) | ~10.3 - 10.6 MHz for specific β-protons | ENDOR | Probes the spin density distribution and local environment of the triplet. |

Advanced Optical Techniques Applied to this compound

The extremely short timescales of the photophysical events in this compound necessitate the use of advanced optical techniques with femtosecond time resolution.

Two-Dimensional Electronic Spectroscopy (2DES) has been a particularly powerful technique for studying this compound within the PCP complex. acs.org By spreading the spectroscopic information across two frequency dimensions, 2DES can resolve spectral congestion and reveal couplings between different electronic states that are hidden in conventional one-dimensional spectra. osti.gov 2DES experiments on PCP have provided direct evidence for electronic couplings between the this compound S₂ state and the chlorophyll Qₓ and Qᵧ states, confirming the existence of an ultrafast S₂ → Chl energy transfer pathway. acs.org

Femtosecond Transient Absorption Spectroscopy is a workhorse technique for mapping the energy flow in this compound. By using a pump pulse to excite the molecule and a delayed probe pulse to measure the resulting changes in absorption, this method can track the population dynamics of the various excited states. nih.gov These experiments have been crucial in determining the timescales for internal conversion and energy transfer, revealing both the ultrafast (<130 fs) and slower (~2 ps) components of energy transfer from this compound to chlorophyll. nih.gov

Multi-pulse Spectroscopies , such as pump-dump-probe and pump-repump-probe, offer even greater control for unraveling complex dynamics. nih.gov In these experiments, an additional "dump" or "repump" pulse is used to selectively de-excite or re-excite a specific state. This allows for the isolation and characterization of individual states, such as the ICT state, whose spectral signature is often obscured by overlapping signals from other states. nih.gov These techniques have been used to reconstruct the manifold of excited and ground electronic states and to estimate the spectra and lifetimes of the transient species involved. nih.gov

Two-Dimensional Electronic Spectroscopy (2DES)

Two-dimensional electronic spectroscopy (2DES) is a powerful technique used to unravel the complex electronic structure and ultrafast dynamics of photosynthetic complexes. By dispersing signals across two frequency dimensions, 2DES can resolve spectral congestion and reveal couplings between different chromophores. acs.org

In studies of the this compound-chlorophyll-a-protein (PCP) complex, broadband 2DES has been instrumental in mapping the energy transfer pathways from this compound to chlorophyll a (Chl-a). acs.org The 2DES spectra show cross peaks that indicate electronic coupling between the S2 excited state of this compound and the Qx and Qy states of Chl-a. acs.orgosti.gov This has provided direct evidence for an ultrafast energy transfer pathway from the this compound S2 state to the Chl-a Qx state, a critical step for efficient light harvesting. acs.orgosti.gov

Kinetic analysis of the 2DES data reveals that the formation of the this compound S1 excited state occurs in as little as 24 femtoseconds after photoexcitation. acs.org A proposed model to explain this rapid formation and the subsequent energy transfer involves a conical intersection between the S2 and S1 potential energy surfaces of this compound. acs.orgosti.gov This model accounts for both the ultrafast population of the S1 state and the remaining S2 population that is available for energy transfer to Chl-a. acs.orgosti.gov

Table 1: Key Findings from 2DES Studies of this compound

| Finding | Significance | Reference |

| Observation of cross peaks between this compound S2 and Chl-a Qx/Qy states | Direct evidence of electronic coupling and energy transfer pathways. | acs.orgosti.gov |

| Ultrafast this compound S1 formation (~24 fs) | Indicates a highly efficient internal conversion process. | acs.org |

| Proposed S2/S1 conical intersection | Explains both rapid S1 formation and residual S2 population for energy transfer. | acs.orgosti.gov |

| Identification of this compound S2 to Chl-a Qx energy transfer | Uncovered a previously unconfirmed, critical pathway for light harvesting. | acs.org |

Stark Spectroscopy

Stark spectroscopy, which measures the effect of an external electric field on the absorption or emission spectrum of a molecule, provides valuable information about the change in the static dipole moment and polarizability upon electronic excitation. This technique has been crucial in characterizing the charge-transfer (CT) character of this compound's excited states. uconn.edunih.gov

Stark absorption spectra of this compound and its analogues have shown that the lowest energy absorption band is associated with a significant change in the static dipole moment (Δμ) upon photoexcitation. uconn.edunih.gov This is a hallmark of a state with intramolecular charge transfer (ICT) character. Notably, this compound itself exhibits the largest value of |Δμ| among the analogues studied, highlighting the importance of its specific molecular structure. uconn.edunih.gov The allene (B1206475) group within the this compound structure has been suggested to play a key role as an electron donor in this photoinduced charge transfer process. uconn.edunih.gov

Furthermore, Stark fluorescence spectroscopy on the PCP complex has revealed heterogeneity in the emissive states of Chl-a when excited via this compound. nih.govvu.nlresearchgate.net The analysis of the Stark fluorescence spectrum indicated the presence of three distinct emission bands, each with different electrostatic parameters. nih.govvu.nlresearchgate.net The magnitude of the charge-transfer character was found to increase from the blue to the redder emission bands, supporting the idea that the spectral heterogeneity arises from Chl-a clusters located in different protein environments. nih.govvu.nlresearchgate.net

Table 2: Electrostatic Parameters from Stark Fluorescence Spectroscopy of PCP

| Emission Band | Relative Charge-Transfer Character | Implication | Reference |

| Blue | Lowest | Less charge separation in the excited state. | nih.govvu.nlresearchgate.net |

| Middle | Intermediate | Moderate charge separation in the excited state. | nih.govvu.nlresearchgate.net |

| Red | Highest | Significant charge separation in the excited state. | nih.govvu.nlresearchgate.net |

Time-Resolved Pump-Probe Spectroscopy

Time-resolved pump-probe spectroscopy is a versatile tool for investigating the dynamics of excited states on femtosecond to picosecond timescales. In the study of this compound, this technique, often in combination with dump and repump pulses, has provided a detailed picture of the relaxation and energy transfer processes following light absorption. nih.govvu.nlacs.org

Dispersed pump-probe measurements of this compound in methanol (B129727) have shown that the decay of the initially excited S2 state populates two lower-lying excited states: the S1 state and an intramolecular charge-transfer (ICT) state. nih.govvu.nlacs.org The ratio of these two states is dependent on the excitation wavelength. nih.govvu.nlacs.org The subsequent spectral evolution occurs on a picosecond timescale and is attributed to the equilibration of these S1 and ICT states. nih.govvu.nlacs.org

To spectrally disentangle the contributions of the S1 and ICT states, pump-dump-probe experiments have been employed. By using an additional "dump" pulse to selectively de-excite the ICT state, its distinct spectral signature can be isolated from the broad excited-state absorption. nih.govacs.org These experiments have also revealed the formation of an unrelaxed ground-state species with a subpicosecond lifetime. nih.govacs.org Furthermore, pump-repump-probe experiments, where a second pulse re-excites the S2 state, have led to the first observation of the this compound cation in a transient absorption experiment. nih.govvu.nlacs.org

Table 3: Excited-State Dynamics of this compound from Pump-Probe Spectroscopy

| Process | Timescale | Description | Reference |

| S2 decay | Femtoseconds | Population of S1 and ICT states. | nih.govvu.nlacs.org |

| S1/ICT equilibration | Few picoseconds | The populated S1 and ICT states reach equilibrium. | nih.govvu.nlacs.org |

| Unrelaxed ground state decay | Sub-picosecond | A transient ground-state species relaxes. | nih.govacs.org |

| Cation formation | Early time delays | Generation of this compound cation via S2 re-excitation. | nih.govvu.nlacs.org |

Excitonic Energy Transfer Mechanisms Involving Peridinin in Photosynthesis

Efficiency and Directionality of Peridinin-to-Chlorophyll Energy Transfer

Energy transfer from this compound to chlorophyll (B73375) a in the PCP complex occurs with remarkably high efficiency, reported to be around 88-95%. pnas.orgresearchgate.net This high efficiency is attributed to the close packing of pigments within the protein scaffold, minimizing distances between donor (this compound) and acceptor (chlorophyll a) molecules. pnas.org The energy transfer is predominantly directed from this compound to chlorophyll a, following an energetically favorable pathway where excitation energy is funneled down to the central chlorophylls (B1240455). uni-muenchen.de

Studies using femtosecond transient absorption spectroscopy have revealed that most of the energy is transferred to the Qy state of chlorophyll a within a few picoseconds (2.3-3.2 ps). pnas.org While initially thought to occur mainly from the this compound S₁ state, more recent research indicates involvement of both the S₁ and S₂ states in the energy transfer process. pnas.orgresearchgate.net

Theoretical Models and Experimental Validation of Energy Transfer Pathways (S1, S2, ICT Involvement)

Theoretical models and experimental studies have aimed to elucidate the specific energy transfer pathways involving the excited states of this compound: S₁, S₂, and the intramolecular charge transfer (ICT) state. pnas.orguconn.edu this compound's unique structure leads to an excited state manifold that includes an ICT state, which plays a significant role in enhancing energy transfer efficiency. pnas.org

Femtosecond transient absorption spectroscopy, particularly in the near-infrared region, has been instrumental in separating the contributions of different low-lying excited states of this compound. pnas.org These studies confirm that the main energy transfer channel involves both the S₁ and ICT states of this compound, resulting in an energy transfer rate of approximately (3 ps)⁻¹. pnas.org Additionally, excitation is directly transferred from the this compound S₂ state to chlorophyll a, with a reported yield of approximately 25%. pnas.orgresearchgate.net

Several models have been proposed regarding the nature and involvement of the ICT state. Some suggest the ICT state is distinct from S₁, while others propose a coherent mixing of the S₁ and ICT states (S₁/ICT) or consider the ICT state as the S₁ state with a large intrinsic dipole moment. uconn.edu Experimental and theoretical observations support the idea that the ICT state is an evolved excited state formed through solvent-induced mixing of polar excited singlet states. uconn.edu

A consistent model of ultrafast energy transfer in PCP includes a conical intersection between the this compound S₂ and S₁ states, explaining both the rapid S₁ formation and the residual S₂ population available for energy transfer to chlorophyll a. acs.orgosti.gov Computationally and experimentally derived this compound S₂ site energies also support the observed ultrafast S₂ to chlorophyll a Qx energy transfer. acs.orgacs.org

The energy transfer pathways can be summarized as follows:

| Pathway | This compound State | Chlorophyll State | Efficiency (%) | Time Constant (ps) |

| Main Channel | S₁/ICT | Qy | ~84 | ~3 |

| Direct Transfer | S₂ | Qx | ~25 | ~(0.2 fs)⁻¹ |

Note: The S₂ to Qx transfer rate needs to compete with the intrinsic S₂ to S₁ relaxation rate of approximately (50 fs)⁻¹. researchgate.net

Quantum Coherence and Delocalization in this compound-Chlorophyll Systems

The question of whether quantum coherence and exciton (B1674681) delocalization are essential for efficient energy transfer in photosynthetic systems like PCP has been investigated. acs.orgnih.gov Broad-band two-dimensional electronic spectroscopy has revealed the initial presence of exciton relaxation pathways that enable ultrafast energy transfer from this compound to chlorophyll a in less than 20 fs. acs.orgnih.gov This suggests a role for quantum coherence in the initial stages of energy transfer. acs.orgnih.gov

However, this quantum coherence is reported to be very short-lived. acs.orgnih.gov Strongly coupled excited-state vibrational distortions of the peridinins trigger a rapid transition of the electronic structure and a conversion to incoherent energy transfer mechanisms. acs.orgnih.gov Despite the short duration, quantum coherence can enhance energy transfer efficiency. acs.org Studies also indicate that the lowest energy exciton state can be delocalized over a this compound chromophore and the adjacent chlorophyll a. researchgate.net

Influence of this compound's Unique Structural Motifs (Allene, Furanone) on Energy Transfer

This compound possesses unique structural motifs, including an allene (B1206475) group and a furanone ring (often referred to as a lactone ring), which are conjugated with its π-electron system. wikipedia.orgnih.gov These structural features break the symmetry of the idealized conjugated chain and contribute to this compound's distinct photophysical properties, including observable fluorescence from the S₁ state. pnas.org

The intricate structure of this compound, particularly the allene and ylidenbutenolide (furanone) functions, is thought to be related to its exceptionally high energy transfer efficiencies to chlorophyll a. nih.govrsc.org Studies using Stark absorption spectroscopy on this compound and allene-modified analogues suggest that the allene group acts as an electron donor in the charge-transfer process after photoexcitation. uconn.edu The allene group effectively contributes to the production of a large dipole moment in the molecule, which is believed to be crucial for the high energy transfer efficiencies to chlorophyll a in the PCP complex. nih.gov This large dipole moment can enhance the electronic coupling with chlorophyll a. nih.gov The lactonic ring also plays a role in maintaining the stereochemistry of the conjugated double bonds for optimal light absorption. nih.gov

Protein Dynamics and Environmental Fluctuations in Modulating this compound Energy Transfer

The protein environment of the PCP complex plays a critical role in modulating this compound energy transfer. The protein scaffold provides a stable environment that precisely arranges the pigments for fast and efficient energy transfer pathways. uni-muenchen.de The polarity of the environment surrounding the this compound molecules in the PCP complex is particularly important for efficient S₁/ICT energy transfer. pnas.org The intrinsic lifetime of the this compound S₁/ICT state is dependent on solvent polarity, and in PCP, this lifetime corresponds to a polar environment. pnas.org

Protein dynamics and environmental fluctuations can influence the energy transfer process. While crystal structures provide static information, molecular dynamics simulations offer insights into the dynamic behavior of the protein and pigments. uni-muenchen.deicm.edu.pl These simulations have shown that this compound chromophores exhibit substantial orientational flexibility, although some pairs are more rigid than others. icm.edu.pl The relative orientation dynamics of peridinins and chlorophyll a are important for energy transfer, as efficiency depends on the distance and relative orientations of the pigment molecules. uni-muenchen.de

Environmental fluctuations can also contribute to the broadening of absorption and emission lines, influencing the spectral overlap between donor and acceptor pigments, which is a key factor in Förster energy transfer. uni-muenchen.ded-nb.info The protein environment can also influence quantum coherence; for instance, the formyl substituent on chlorophyll b in reconstituted complexes can hasten decoherence by sensing the surrounding electrostatic noise. acs.org

Molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) calculations are used to study the dynamics of the protein and its effect on energy transfer. icm.edu.plscribd.com These studies help in understanding how the protein environment tunes the excited-state properties of this compound and facilitates efficient energy transfer to chlorophyll a.

Computational and Theoretical Investigations of Peridinin Photophysics and Dynamics

Quantum Chemical Calculations of Peridinin Electronic Structure (e.g., DFT, Multireference DFT)

Quantum chemical calculations, including Density Functional Theory (DFT) and multireference DFT methods, are widely employed to investigate the electronic structure of this compound and its excited states. These methods are crucial for understanding the nature and ordering of this compound's low-lying singlet excited states, which govern its photophysical properties.

Studies using multireference DFT approaches, often combined with continuum solvation models, have explored the fundamental role of molecular geometry, particularly bond length alternation (BLA), in determining the position and character of this compound's low-lying singlet electronic states. acs.orgresearchgate.net These calculations indicate that the two lowest singlet excited states, S₁ (2¹A⁻) and S₂ (1¹B⁺), exhibit distinct characteristics at small BLA values. acs.org However, as BLA increases, these states become more similar in terms of brightness and dipolar character, and their energies converge. acs.org This highlights the significant influence of geometry on this compound's spectroscopic signatures.

DFT calculations, including Time-Dependent DFT (TD-DFT), have been used to study the electronic properties and vertical transitions of this compound. researchgate.net Comparisons with experimental data in nonpolar solvents like n-hexane show good qualitative agreement for vertical transitions calculated using TD-DFT. researchgate.net Ab initio molecular dynamics on the ground state hypersurface, combined with TD-DFT, further support the reliability of TD-DFT for understanding spectroscopic properties influenced by dynamical sampling, such as potential state inversion and bandwidth. researchgate.net

Multireference DFT/MRCI (Multireference Configuration Interaction) calculations have also been applied to carbonyl-containing carotenoids like this compound to elucidate the role of the C=O group in their low-lying singlet excited state spectrum. dntb.gov.ua These calculations show that this compound possesses a bright, green light-absorbing S₂ (1¹B⁺) state and a dark S₁ (2¹A⁻) state, in contrast to the typical carotenoid excited state ordering. nih.govresearchgate.net

Molecular Dynamics and Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations of this compound-Protein Complexes

Molecular Dynamics (MD) simulations, often coupled with Quantum Mechanical/Molecular Mechanical (QM/MM) methods, are essential for studying this compound within its native protein environment, the this compound-Chlorophyll-Protein (PCP) complex. These simulations provide insights into the structural and dynamical properties of this compound and its interactions with surrounding amino acids, lipids, and chlorophyll (B73375) molecules. nih.govnih.govresearchgate.netnih.govacs.org

QM/MM calculations on PCP monomers, treating the this compound or a this compound-chlorophyll a pair quantum mechanically (e.g., using DFT, CAM-B3LYP, or DFT/MRCI for excitation energies) and the protein and solvent classically, have been performed. nih.govnih.govacs.org These simulations reveal that the protein environment and the presence of other peridinins can influence the absorption wavelengths of chlorophyll a, suggesting a conformational regulation of photophysical activity. nih.gov

Classical and QM/MM MD simulations have been used to sample conformations of the PCP complex and investigate the magnitude of site energy fluctuations for individual and coupled chromophores. nih.govacs.org These studies indicate that the fluctuations in site energies are significant compared to the differences in site energies between chromophores, which is crucial for understanding experimental spectra and the energy transfer mechanism. nih.govacs.org

QM/MM dynamics simulations have also been used to investigate the structural and dynamical properties of this compound in its triplet state in different solvents, providing insights into solute-solvent interactions and their influence on vibrational bands, such as the lactonic C=O stretching band. researchgate.net This is particularly relevant for interpreting experimental vibrational spectra of this compound in PCP. researchgate.net

Theoretical Approaches to Electronic Coupling and Energy Transfer Rates

Theoretical approaches are vital for calculating electronic coupling and energy transfer rates between this compound and chlorophyll in the PCP complex, explaining the high efficiency of light harvesting. Förster Resonance Energy Transfer (FRET) theory and methods considering electronic coupling are applied.

Studies have utilized methods like Complete Active Space Configuration Interaction (CAS-CI) to calculate electronic structure properties of this compound and chlorophyll a and the Transition Density Cube (TDC) method to calculate Coulombic couplings between energy transfer donors and acceptors. acs.orgacs.org These calculations support the S₁ → Qy energy transfer pathway from this compound to chlorophyll a as a dominant route in PCP, with specific this compound-chlorophyll pairs showing strong interactions and high energy transfer efficiencies. acs.org

Calculated Coulombic couplings between this compound molecules in the strongly allowed S₂ excited states are reported to be large, suggesting excitonic coupling between pairs of this compound S₂ states. acs.org Furthermore, theoretical studies suggest that energy transfer from this compound S₂ excitons to chlorophyll a Qy can also be an important pathway, with sub-picosecond transfer rates. acs.org

The formation of an intramolecular charge transfer (ICT) state in this compound, particularly in polar environments, is theoretically linked to enhanced energy transfer efficiency. nih.gov This ICT state is thought to increase the weak transition dipole moment of the S₁ state, leading to stronger electronic coupling with chlorophyll a. nih.gov

Modeling of Excited State Potential Energy Surfaces and Conical Intersections

Modeling of excited state potential energy surfaces (PES) and the identification of conical intersections (CIs) are critical for understanding the ultrafast non-radiative decay pathways and energy transfer dynamics in this compound.

Theoretical studies investigate the energy landscape of this compound's excited states and how interactions with the protein environment tune their energetics. chemrxiv.org The interplay between the S₁ and S₂ states is characterized by energetic inversion stemming from nuclear reorganization in the S₂ state. nih.gov Modeling shows that S₁ and S₂ excitation energies decrease with increased C=C bond-length elongation, with the S₁ state being more significantly stabilized by this distortion. nih.gov

Conical intersections represent points where potential energy surfaces intersect, facilitating rapid non-adiabatic transitions between electronic states. wikipedia.orgmaplesoft.com In this compound, a conical intersection between the S₂ and S₁ states has been proposed to explain the ultrafast formation of the S₁ state and the residual S₂ population involved in energy transfer to chlorophyll a. osti.govacs.org Torsional distortions in this compound after excitation are suggested as a possible coupling mode in this conical intersection. osti.gov Quantum chemical simulations, such as those using Density-Matrix Renormalization Group (DMRG), have demonstrated the potential crossing of electronic states along a this compound torsional coordinate. osti.gov Vibrational modes, like the C=C stretch, may also act as CI tuning modes. osti.govmdpi.com

Biosynthesis and Evolutionary Biology of Peridinin

Enzymatic Pathways and Putative Precursor Molecules in Peridinin Biosynthesis (e.g., Dinoxanthin)

The precise enzymatic pathways involved in this compound biosynthesis are not yet fully elucidated, but research has suggested potential precursor molecules. Based on chemical structures, it is hypothesized that all-trans-neoxanthin (B110086) may be converted into various carotenoids found in algae, including this compound, dinoxanthin, fucoxanthin (B1674175), vaucheriaxanthin, and diadinoxanthin (B97544). mdpi.commdpi.com

Labeling experiments have indicated that dinoxanthin is an intermediate in the biosynthesis of this compound in dinoflagellates. nih.gov Dinoxanthin is a xanthophyll also found in dinoflagellates and is considered a potential antioxidant. wikipedia.org Diadinoxanthin is another pigment found in phytoplankton that gives rise to both diatoxanthin (B1232557) and dinoxanthin. wikipedia.org Both dinoxanthin and this compound are acetylated carotenoids (-O-CO-CH₃) commonly found in certain algal groups, including Heterokontophyta, Haptophyta, and Dinophyta. mdpi.commdpi.com

The biosynthesis of carotenoids generally involves branched pathways, with specific carotenoids synthesized through these branches. mdpi.com While the main biosynthetic pathways for carotenoids are similar across different organisms, the specific enzymes and detailed steps leading to this compound are still being investigated. mdpi.commdpi.com The elimination of three carbon atoms at positions C-13′, C-14′, and C-20′ from neoxanthin (B191967) (corresponding to C-13, C-14, and C-20 in neoxanthin) is a notable feature in the proposed conversion to this compound. mdpi.commdpi.com

Genetic and Transcriptomic Analysis of this compound-Synthesizing Organisms

Genetic and transcriptomic analyses of this compound-synthesizing dinoflagellates have revealed unusual characteristics of their plastid genomes and gene expression. The plastid genomes of this compound-containing dinoflagellates are highly reduced and fragmented, with a minimal number of genes located on small circular DNA elements called "minicircles". oup.comresearchgate.netresearchgate.netfrontiersin.orgcam.ac.ukplos.orgmdpi.com These minicircles typically contain only a single gene, although some may contain multiple genes or no recognizable coding information. oup.comresearchgate.netresearchgate.netcam.ac.ukplos.org

Despite the reduced plastid genome, genes essential for plastid function, including those potentially involved in this compound biosynthesis or associated proteins like PCP, are encoded in the host nucleus. oup.comresearchgate.netresearchgate.netmdpi.commdpi.comresearchgate.net Transcriptomic studies have identified hundreds of previously unannotated this compound plastid mRNAs, significantly increasing the available sequence data for these organisms. oup.comresearchgate.net

Transcript processing in this compound dinoflagellate plastids exhibits unconventional pathways, such as the addition of a 3' poly(U) tail and substitutional RNA editing. researchgate.netresearchgate.netfrontiersin.orgcam.ac.uk These processes contribute to the complexity of gene expression in these organisms. Genes encoding the major light-harvesting proteins, PCP and a/c-containing intrinsic light-harvesting proteins (LHCs), are nuclear-encoded and their transcription can be regulated. mdpi.comresearchgate.netnih.gov For instance, PCP genes are often found in tandem arrays and are intronless. mdpi.comresearchgate.net

Analysis of plastid-targeted genes in the host cytosol has shown that the dinoflagellate host has retained genes for plastid-associated pathways, and these genes encode targeting peptides similar to those in other this compound-plastid harboring dinoflagellates. ubc.ca

Evolutionary Origin and Diversification of this compound-Containing Plastids in Dinoflagellates

The evolutionary origin of the this compound-containing plastid in dinoflagellates is a complex and debated topic. The most common type of plastid in photosynthetic dinoflagellates is bounded by three membranes and contains chlorophyll (B73375) c₂ and this compound as the main carotenoid. wikipedia.orgubc.capnas.orgtandfonline.comunam.mx This three-membrane structure is unusual compared to the four membranes typically found in other red algal-derived plastids. ubc.ca

The prevailing hypothesis suggests that the this compound plastid originated through a secondary endosymbiosis event, where a non-photosynthetic protist engulfed a photosynthetic eukaryote, specifically a red alga. frontiersin.orgpnas.orgunam.mxmdpi.com However, the exact sequence of events and the nature of the engulfed alga are still debated, with some evidence suggesting a tertiary endosymbiosis involving a haptophyte or a heterokont alga. pnas.orgtandfonline.comunam.mxmdpi.com

Phylogenetic studies using plastid-encoded genes like psaA, psbA, and rbcL have shown a strong relationship between this compound- and fucoxanthin-containing dinoflagellates and haptophytes, suggesting a possible origin from a haptophyte tertiary endosymbiosis that occurred before the split of these lineages. pnas.orgunam.mx This hypothesis implies that the presence of chlorophylls (B1240455) c₁ + c₂ and fucoxanthin, along with the Form I rbcL gene, might be the primitive condition in dinoflagellates, with this compound evolving later, possibly from a modification of the fucoxanthin biosynthesis pathway. pnas.orgunam.mx

The this compound plastid is believed to be ancestral within the dinoflagellate lineage. wikipedia.orgplos.orgunam.mx Subsequently, some dinoflagellate lineages have replaced this original this compound plastid with other plastid types acquired through serial endosymbiosis events involving different algal groups, including green algae and diatoms. researchgate.netfrontiersin.orgpnas.orgtandfonline.comunam.mx This has led to a remarkable diversity of plastid types within the dinoflagellates. oup.comresearchgate.netfrontiersin.org The diversification of this compound plastid lineages has been accompanied by significant divergent sequence evolution, including substitutions, insertions, and deletions in plastid genes. oup.comresearchgate.net This divergent evolution, particularly a bias towards non-synonymous substitutions in genes encoding photosystem I subunits and stromal proteins, may have contributed to the evolution of this unique organelle. researchgate.net

Regulation of this compound Biosynthesis by Environmental Factors (e.g., Light Intensity, UV Radiation)

This compound biosynthesis and content in dinoflagellates are influenced by environmental factors, particularly light intensity and UV radiation. This compound plays a crucial role in light harvesting, especially in blue-green light conditions, and its synthesis can be regulated in response to varying light levels. wikipedia.orgresearchgate.netnih.gov

Studies have shown that light intensity significantly affects this compound productivity in dinoflagellates. uni-koeln.de While some studies suggest that lower light intensities can lead to increased synthesis of light-harvesting pigments like this compound as an adaptation mechanism to low light conditions, others indicate that this compound accumulation can increase with increasing light intensity up to a saturation point. nih.govresearchgate.netnih.govnih.govfrontiersin.org For example, in Durusdinium glynnii, this compound accumulation was found to be over-accumulated with increasing light intensity. researchgate.netnih.gov Conversely, in Cassiopea andromeda endosymbionts, this compound concentrations decreased at higher photosynthetic active radiation (PAR) intensities compared to lower intensities. agrarsysteme-der-zukunft.de The ratio of this compound to chlorophyll a can also vary with irradiance. nih.govnih.govagrarsysteme-der-zukunft.de

UV radiation has also been shown to affect this compound content. Combined treatment of UVB radiation and intermediate PAR intensity led to significantly elevated chlorophyll a and this compound concentrations in Cassiopea andromeda endosymbionts compared to treatment with PAR alone. agrarsysteme-der-zukunft.de

The regulation of this compound synthesis by light can occur at the transcriptional level. In Amphidinium carterae, photoadaptation involves changes in the transcription of genes encoding PCP, with transcript levels increasing under low-light conditions. nih.gov This suggests that the expression of genes related to this compound-binding proteins and potentially this compound biosynthesis itself is regulated by light intensity. The mechanisms involved in this light regulation may differ from those in other algal groups. nih.gov

Advanced Synthetic Methodologies for Peridinin and Its Analogues

Stereocontrolled Total Synthesis of Natural Peridinin

Stereocontrolled total synthesis of this compound has been a significant achievement in organic chemistry. Early syntheses highlighted the challenges associated with controlling the stereochemistry of the asymmetric carbons and the geometry of the double bonds. acs.org One stereocontrolled total synthesis featured key steps such as Sharpless asymmetric epoxidation, Wittig reaction followed by photosensitized oxygenation, stereocontrolled Pd-catalyzed one-pot (Z)-γ-ylidenebutenolide synthesis, and modified Julia-Kocienski olefination. nih.govacs.org This approach successfully controlled the stereochemistry of all six asymmetric carbons and the geometry of the seven double bonds. acs.org

Another approach to stereocontrolled synthesis has utilized sequential Pd-catalyzed cross-coupling reactions with conjugated olefin segments. acs.org This method has been applied to the convergent synthesis of this compound analogues like 19′-deoxythis compound, demonstrating the efficiency of using bidirectionally extensible conjugated C5 olefin segments. acs.org The construction of the 5(2H)-ylidenedihydrofuran function, a crucial part of this compound, has been achieved through Au-catalyzed regio- and stereoselective 5-exo-trig etherification. acs.org

The retrosynthetic analysis of this compound often involves bisecting the molecule at the central C-15 and C-15' bond. acs.org A challenging aspect is the stereocontrolled preparation of the conjugated (Z)-γ-ylidenebutenolide function. acs.org Strategies for constructing this moiety have included Pd(II)-catalyzed intramolecular 5-exo cyclization of (Z)-2-en-4-ynoic acid. acs.org

Synthesis of this compound Derivatives and Allene-Modified Analogues

The synthesis of this compound derivatives and allene-modified analogues is crucial for understanding the relationship between this compound's structure and its biological functions, particularly its high energy transfer efficiency. nih.govrsc.org These syntheses often build upon the methodologies developed for the total synthesis of natural this compound. nih.gov

Studies have focused on synthesizing allene-modified derivatives where the allene (B1206475) group is replaced with other functionalities like an epoxy-acetylene, an epoxyolefin, or a conjugating olefin group. nih.govrsc.org These derivatives allow for the investigation of the specific role of the allene function in energy transfer. nih.govrsc.org The synthesis of these analogues has been achieved by coupling a common ylidenbutenolide half-segment with corresponding allene-modified half-segments using reactions like the modified Julia olefination. nih.gov

Furthermore, this compound derivatives with modified π-electron chain lengths, such as C33, C35, and C39 this compound, have been synthesized. nih.govresearchgate.net These syntheses utilize strategies like Pd-catalyzed one-pot ylidenbutenolide formation and modified Julia coupling between allenic and ylidenbutenolide segments. nih.gov Spectroscopic studies of these derivatives, including ultrafast time-resolved optical absorption and Stark spectra, provide insights into the intramolecular charge transfer state and electrostatic properties related to energy transfer. nih.govresearchgate.net

The synthesis of this compound analogues has also been explored using building block-based approaches, which offer efficiency and flexibility. nih.govacs.org This methodology has enabled the rapid generation of this compound derivatives, including site-selectively labeled isotopologs for spectroscopic studies. nih.govacs.org

Development of Site-Specifically Labeled this compound for Spectroscopic Probes

Site-specifically labeled this compound isotopologs are valuable tools for spectroscopic investigations aimed at understanding its structure, dynamics, and interactions. nih.govacs.org The synthesis of such labeled compounds allows for techniques like solid-state NMR to probe the molecule's behavior in different environments, such as lipid bilayers. nih.govacs.org

Building block-based synthetic approaches have facilitated the efficient synthesis of site-specifically ¹³C-labeled this compound. nih.govacs.org By incorporating the isotopic label into specific building blocks, the label can be strategically placed within the final this compound molecule. nih.gov These labeled isotopologs have been used in solid-state NMR experiments to determine the location and orientation of this compound within membranes, providing crucial data about its interaction with the lipid environment. nih.govacs.org For instance, studies using a site-specifically ¹³C-labeled isotopolog revealed that this compound is fully embedded within and spans the hydrophobic core of POPC membranes. nih.govacs.org This localization is thought to maximize its effective concentration at the site of reactions like lipid peroxidation. nih.gov

The use of site-specifically labeled this compound in spectroscopic studies, such as optically detected magnetic resonance, pulse EPR, and pulse ENDOR spectroscopies, can provide detailed information about triplet states and energy transfer processes within protein complexes like PCP. researchgate.net These studies help to elucidate the mechanisms underlying this compound's efficient light-harvesting function. researchgate.net

Biological Roles of Peridinin Beyond Primary Light Harvesting

Molecular Mechanisms of Peridinin-Mediated Photoprotection

Carotenoids like this compound are essential for photosynthetic organisms, not only for capturing light but also for protecting the cellular machinery from photodamage under high light conditions. researchgate.net This photoprotective role is primarily mediated through the quenching of harmful excited states. ox.ac.uk

Triplet-Triplet Energy Transfer and Chlorophyll (B73375) Triplet Quenching

One of the key photoprotective mechanisms involves the quenching of chlorophyll triplet states (³Chl a) through triplet-triplet energy transfer (TTET) to carotenoids. uiuc.edu Chlorophyll triplet states are highly reactive and can lead to the formation of damaging singlet oxygen. researchgate.netuiuc.edu this compound, within the PCP complex, efficiently accepts the triplet energy from chlorophyll, preventing the formation of reactive oxygen species. uiuc.edunih.gov

Studies using advanced spectroscopic techniques, such as optically detected magnetic resonance (ODMR) and electron paramagnetic resonance (EPR), have investigated the TTET process in PCP. researchgate.netnih.gov These studies confirm that this compound is highly efficient at quenching chlorophyll triplet states, with transfer times estimated to be very rapid, on the order of tens of picoseconds or even faster. ox.ac.ukresearchgate.net This rapid transfer is significantly faster than the rate at which chlorophyll triplet states would otherwise lead to photo-oxidation. researchgate.net

Specific this compound molecules within the PCP complex are strategically positioned to facilitate this quenching. For instance, this compound 614 in the PCP from Amphidinium carterae has been identified as a main chlorophyll triplet quencher. ox.ac.ukresearchgate.netnih.gov Research indicates that the efficiency of this TTET is robust and maintained even with changes in the local environment of the this compound molecule. nih.gov Furthermore, evidence suggests that an intrinsic water molecule located at the interface between chlorophyll and this compound may play a direct role in mediating this TTET mechanism. ox.ac.uknih.gov

Mitigation of Reactive Oxygen Species Formation

Beyond quenching chlorophyll triplets, this compound also contributes to photoprotection by mitigating the formation of reactive oxygen species (ROS). nih.govresearchgate.netresearcher.life Oxidative stress, often exacerbated by excessive light energy, leads to the production of ROS, which can damage cellular components. researchgate.netmdpi.com

While some carotenoids directly scavenge free radicals, this compound's mechanism in mitigating ROS formation appears to involve limiting the accessibility of peroxidation initiators to the membrane. researchgate.netnih.gov Studies in liposome (B1194612) models have shown that this compound incorporation can limit oxidative damage induced by various peroxidation promoters. researchgate.netnih.gov This suggests that this compound's presence within the membrane bilayer plays a crucial role in its protective effect against oxidative stress. nih.govresearchgate.net

This compound's Role in Membrane Stabilization and Lipid Peroxidation Inhibition

This compound has been identified as a potent inhibitor of lipid peroxidation, a process that damages cell membranes and is implicated in various diseases. nih.govresearchgate.netillinois.edunih.govmorressier.com Its effectiveness in this role is closely linked to its interaction with lipid bilayers. nih.govnih.gov

Integration and Orientation of this compound within Lipid Bilayers

Unlike some other carotenoids, such as astaxanthin (B1665798), which tend to localize more extramembranously, this compound is notably embedded within the hydrophobic core of lipid bilayers. nih.govillinois.edunih.gov Solid-state NMR experiments using site-specifically ¹³C-labeled this compound have provided detailed insights into its orientation within membranes. nih.govnih.gov

These studies indicate that this compound is fully integrated into and physically spans the hydrophobic core of phospholipid membranes. nih.govnih.gov The molecule is oriented nearly parallel to the bilayer normal, maximizing the effective concentration of its polyene chain at the site where lipid peroxidation reactions occur. nih.gov This unique membrane integration and orientation are considered key factors contributing to this compound's exceptional potency as an antilipoperoxidant. nih.govillinois.edunih.govmorressier.com

Mechanistic Studies of this compound as a Bilayer Antilipoperoxidant

Mechanistic studies have aimed to understand how this compound inhibits lipid peroxidation within the bilayer. Its potent activity is not primarily due to a higher capacity to modify lipid lateral diffusion or a more rapid reaction with various radical species compared to other carotenoids like astaxanthin. nih.gov

Instead, the enhanced antilipoperoxidant activity of this compound is strongly correlated with its deep membrane embedding and orientation. nih.govillinois.edunih.govmorressier.com By positioning its reactive polyene system within the hydrophobic core, this compound is optimally situated to intercept and quench lipid radicals, thus breaking the chain reaction of lipid peroxidation. nih.govillinois.edu This mechanism highlights the importance of a molecule's localization and effective molarity within the membrane for inhibiting lipid peroxidation. nih.gov

Furthermore, the inhibition of bilayer lipid peroxidation by this compound has been shown to mitigate downstream effects, such as monocyte-endothelial cell adhesion, a process relevant to the development of atherosclerosis. nih.govresearchgate.netillinois.edu This suggests that this compound's antilipoperoxidant activity has broader biological implications. nih.govillinois.edu

Investigation of this compound Bioactivities at the Molecular and Cellular Level

Research into this compound's biological activities extends to investigating its effects at the molecular and cellular levels, beyond its roles in photoprotection and membrane stabilization. Studies have explored its potential in modulating cellular processes and its effects on various cell types.

Investigations have demonstrated that this compound can influence cell proliferation and viability. For instance, studies on HTLV-1-infected T-cell lines showed that this compound can inhibit cell proliferation and induce apoptosis. mdpi.comspandidos-publications.com This was found to involve the cleavage of caspases and the suppression of key cell cycle regulators and anti-apoptotic proteins. spandidos-publications.com this compound was also observed to suppress the activation of NF-κB and Akt signaling pathways, which are involved in cell survival and proliferation. spandidos-publications.com

Furthermore, this compound has shown antioxidant and anti-inflammatory properties in various in vitro assays. researchgate.netresearcher.lifemdpi.com Purified PCP containing this compound exhibited significant antioxidant activity by scavenging radicals. mdpi.com While this compound's direct radical scavenging potential might be lower than some other carotenoids in certain systems, its membrane-localized activity contributes significantly to protecting against oxidative damage. researchgate.netnih.govmdpi.com

Studies have also explored this compound's effects on immune and inflammatory responses. Research in mice models has suggested that this compound can regulate eosinophilia, a type of immune cell accumulation associated with allergic inflammation. mdpi.com Topical application of this compound was found to suppress levels of certain inflammatory mediators. mdpi.com

These investigations at the molecular and cellular levels highlight the diverse bioactivities of this compound, suggesting its potential involvement in modulating various physiological and pathological processes, often linked to its antioxidant and membrane-interacting properties.

Anti-inflammatory Cellular Pathways Modulated by this compound

Research indicates that this compound possesses anti-inflammatory properties, primarily through the modulation of key cellular signaling pathways. One significant pathway influenced by this compound is the NF-κB pathway. Studies have shown that this compound can suppress NF-κB activation by inhibiting the phosphorylation of IκBα and RelA, as well as suppressing the activation of IKK and Akt, which are upstream regulators of NF-κB. spandidos-publications.comresearchgate.net The NF-κB pathway is a central regulator of genes involved in inflammation, including those encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. nih.gov By inhibiting NF-κB activation, this compound can potentially reduce the expression of these inflammatory mediators.

Another pathway implicated in this compound's anti-inflammatory effects is the MAPK pathway. While the direct modulation of specific MAPK components by this compound for anti-inflammatory purposes requires further detailed investigation, the MAPK pathway is broadly involved in the production of inflammatory cytokines and mediators. frontiersin.orgbiorxiv.org Carotenoids, in general, have been shown to modulate inflammatory pathways, including those involving transcription factors and protein kinases. nih.gov

Data on the effects of this compound on inflammatory markers: While specific quantitative data tables on this compound's modulation of inflammatory markers were not extensively detailed in the search results, one study on purified PCP (containing this compound and chlorophyll) isolated from Symbiodinium tridacnidorum showed inhibition of nitric oxide (NO) production in LPS-stimulated macrophages (RAW 264.7 cells). This indicates an anti-inflammatory effect. mdpi.comresearchgate.net

| Compound/Extract | Cell Line | Stimulus | Measured Marker | Effect on Marker |

| Purified PCP | RAW 264.7 cells | LPS | Nitric Oxide | Reduced production mdpi.comresearchgate.net |

Mechanisms of Anti-cancer Activity Induced by this compound in Cell Models

This compound has demonstrated anti-cancer activity in various cell models through several mechanisms, including the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis: this compound has been shown to induce apoptosis in several cancer cell lines. In DLD-1 human colorectal cancer cells, this compound significantly reduced cell viability in a dose-dependent manner and induced apoptosis by activating both caspase-8 and caspase-9. nih.govoup.comresearchgate.net Apoptosis is a programmed cell death pathway crucial for eliminating damaged or cancerous cells. The activation of caspases, particularly initiator caspases like caspase-8 and caspase-9 and executioner caspases like caspase-3, is a hallmark of apoptosis. spandidos-publications.comresearchgate.netmdpi.com

In HTLV-1-infected T-cell lines (MT-2 and HUT-102), this compound treatment led to the cleavage of caspase-3, caspase-8, and caspase-9, indicating the induction of apoptosis. spandidos-publications.comresearchgate.net this compound also reduced the expression levels of anti-apoptotic proteins such as survivin, XIAP, and Bcl-2 in a dose-dependent manner in these cells. spandidos-publications.comresearchgate.netresearchgate.net Bcl-2 family proteins play a critical role in regulating the intrinsic apoptotic pathway, while XIAP and survivin are inhibitors of apoptosis proteins that block caspase activity. researchgate.net

Sensitization to TRAIL-induced Apoptosis: this compound has also been shown to sensitize cancer cells to tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-induced apoptosis. In DLD-1 colon cancer cells, this compound induced the expression of death receptor 5 (DR5), a TRAIL receptor, which is suggested as a possible mechanism for sensitizing these cells to TRAIL-induced apoptosis. nih.govaacrjournals.orgaacrjournals.org TRAIL is a promising therapeutic agent due to its ability to selectively induce apoptosis in cancer cells, but some tumors exhibit resistance, which can potentially be overcome by sensitizing agents like this compound. nih.govaacrjournals.org

Cell Cycle Arrest: In addition to inducing apoptosis, this compound can also inhibit cancer cell proliferation by inducing cell cycle arrest. In HTLV-1-infected T-cell lines (MT-2 and HUT-102), low concentrations of this compound induced cell cycle arrest at the G1 phase. spandidos-publications.comresearchgate.netspandidos-publications.comresearchgate.net This G1 arrest was dose- and time-dependent. spandidos-publications.comresearchgate.net this compound significantly reduced the expression of G1 cell cycle regulators, including cyclin D1, cyclin D2, CDK4, and CDK6, as well as the proto-oncogene c-Myc, which plays a role in cell proliferation and cell cycle regulation. spandidos-publications.comresearchgate.netresearchgate.net

Modulation of Signaling Pathways: this compound's anti-cancer effects are also linked to its ability to suppress key signaling pathways involved in cell proliferation and survival. As mentioned earlier, this compound inhibits the NF-κB pathway, which regulates the expression of pro-survival proteins and cell cycle regulatory molecules. spandidos-publications.comresearchgate.net this compound also inhibited the phosphorylation of Akt and p70 S6 kinase, and reduced the protein level of 3-phosphoinositide-dependent protein kinase 1 (PDK1) in HTLV-1-infected T cells. spandidos-publications.comresearchgate.net The Akt signaling pathway is crucial for cell survival and proliferation, and its inhibition can contribute to the induction of apoptosis and cell cycle arrest. spandidos-publications.comresearchgate.netresearchgate.net

Data on Anti-cancer Activity in Cell Models:

| Cell Line | Effect on Cell Viability | Apoptosis Induction | Cell Cycle Arrest | Modulated Proteins/Pathways |

| DLD-1 (Colon Cancer) | Reduced (dose-dependent) nih.govoup.comresearchgate.net | Yes (Caspase-8, -9 activation) nih.govoup.comresearchgate.net | Not specified | Sensitization to TRAIL (DR5 upregulation) nih.govaacrjournals.org |

| MT-2 (HTLV-1-infected T-cell) | Inhibited (dose-dependent) spandidos-publications.comresearchgate.net | Yes (Caspase-3, -8, -9 cleavage) spandidos-publications.comresearchgate.net | G1 arrest (low concentration) spandidos-publications.comresearchgate.netresearchgate.net | Reduced expression of cyclin D1, D2, CDK4, CDK6, c-Myc, survivin, XIAP, Bcl-2. Inhibition of NF-κB, Akt, p70 S6 kinase, PDK1. spandidos-publications.comresearchgate.netresearchgate.net |

| HUT-102 (HTLV-1-infected T-cell) | Inhibited (dose-dependent) spandidos-publications.comresearchgate.net | Yes (Caspase-3, -8, -9 cleavage) spandidos-publications.comresearchgate.net | G1 arrest (low concentration) spandidos-publications.comresearchgate.netresearchgate.net | Similar to MT-2 cells spandidos-publications.comresearchgate.net |

| MDA-MB-231 (Breast Cancer) | Anti-cancer activity observed mdpi.comresearchgate.net | Not specified | Not specified | Not specified |

| HTC-15 (Colorectal Cancer) | Anti-cancer activity observed mdpi.comresearchgate.net | Not specified | Not specified | Not specified |

Antioxidant Action Mechanisms of this compound

This compound exhibits significant antioxidant activity, contributing to cellular protection against oxidative stress. Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive intermediates. tandfonline.com ROS can cause damage to essential cellular components like lipids, proteins, and nucleic acids. tandfonline.com

Mechanisms of Antioxidant Action: this compound's antioxidant activity is attributed to its chemical structure, particularly its conjugated double bond system and the presence of a carbonyl group. mdpi.comfrontiersin.org Carotenoids can exert antioxidant effects through various mechanisms, including:

Singlet Oxygen Quenching: this compound is known to quench singlet oxygen (¹O₂), a highly reactive form of oxygen. This is a physical quenching process where the excitation energy of singlet oxygen is transferred to the carotenoid, which then dissipates the energy as heat. mdpi.commdpi.commdpi.comresearchgate.netresearchgate.net While some studies suggest this compound's singlet oxygen quenching potential might be lower compared to beta-carotene (B85742) due to fewer conjugated double bonds, it still contributes to photoprotection. mdpi.com

Radical Scavenging: this compound can scavenge free radicals, such as peroxyl radicals, through mechanisms like electron transfer, hydrogen abstraction, or the formation of carotenoid-radical adducts. mdpi.commdpi.com This helps to break the chain reactions of lipid peroxidation and other oxidative damage processes. mdpi.commdpi.com